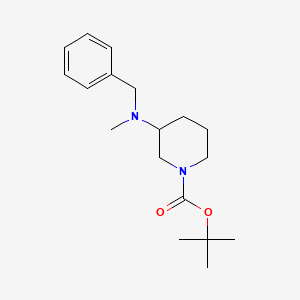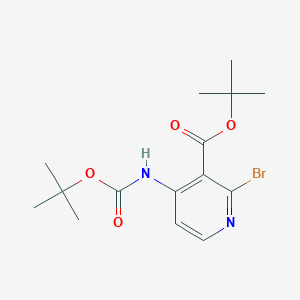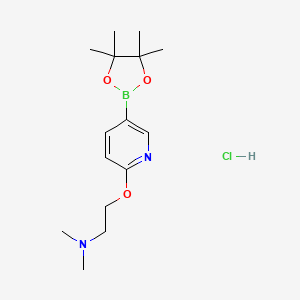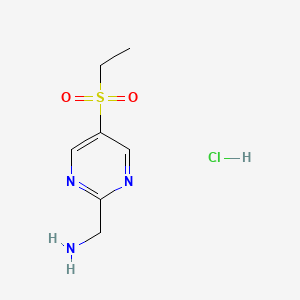![molecular formula C20H28NPS B6315085 2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphino)ethyl]-ethanamine CAS No. 1883429-96-6](/img/structure/B6315085.png)
2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphino)ethyl]-ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphino)ethyl]-ethanamine, or 2-DDPE, is an organic compound belonging to the class of phosphine derivatives. It is a colorless liquid with a pungent odor. 2-DDPE has a wide range of applications in the fields of medicine, chemistry, and biology. It is used in the synthesis of various organic compounds, as a catalyst in the pharmaceutical industry, and as a ligand in the coordination of metal ions.
Mechanism of Action
2-DDPE acts as a ligand in the coordination of metal ions. The coordination of the metal ion is facilitated by the presence of the two phosphorus atoms in the molecule, which form a five-membered ring with the metal ion. This coordination increases the reactivity of the metal ion, allowing it to catalyze various organic reactions.
Biochemical and Physiological Effects
2-DDPE has no known biochemical or physiological effects. It is not metabolized in the body and is not known to be toxic.
Advantages and Limitations for Lab Experiments
2-DDPE has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. Its low toxicity and lack of metabolic activity make it an ideal ligand for the coordination of metal ions. However, it has some limitations. Its solubility in organic solvents is limited, and it can be difficult to remove from the reaction mixture.
Future Directions
There are several potential future directions for research involving 2-DDPE. One possible application is in the synthesis of new metal complexes for use in catalysis. Another potential application is in the synthesis of new pharmaceuticals, such as antibiotics and anti-cancer drugs. Additionally, 2-DDPE could be used in the development of new materials, such as polymers and nanomaterials, for use in a variety of applications. Finally, 2-DDPE could be used to develop new sensors and analytical techniques for use in biotechnology.
Synthesis Methods
2-DDPE can be synthesized in a two-step process. The first step involves the reaction of 1,1-dimethylethylthioethanamine with diphenylphosphine in an aqueous solution of sodium hydroxide. The second step involves the reaction of the resulting intermediate with ethylene oxide in the presence of sodium hydroxide. The product is then purified by recrystallization from aqueous ethanol.
Scientific Research Applications
2-DDPE is widely used in scientific research. It has been used as a ligand in the coordination of metal ions, such as palladium, platinum, and rhodium, to form complexes. These complexes have been studied for their potential use in catalysis, as well as for their potential applications in the fields of medicine and biology. 2-DDPE has also been used as a catalyst in the synthesis of various organic compounds, such as amines, alcohols, and aldehydes.
properties
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-2-diphenylphosphanylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28NPS/c1-20(2,3)23-17-15-21-14-16-22(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,21H,14-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQJHONTSNZNLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNCCP(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28NPS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butylthio)-N-(2-(diphenylphosphanyl)ethyl)ethan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Boc-2,6-Diaza-spiro[3.5]nonane hydrochloride](/img/structure/B6315013.png)





![1-(((4-(2-Methoxyphenyl)piperazinyl)sulfonyl)methyl)7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6315049.png)
![6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane]](/img/structure/B6315052.png)
![2-Chloro-4-phenylbenzo[h]quinazoline](/img/structure/B6315068.png)
![N-[2-(Diphenylphosphino)ethyl]-2-(phenylthio)-ethanamine](/img/structure/B6315072.png)
![2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphinyl)ethyl]-ethanamine](/img/structure/B6315080.png)
